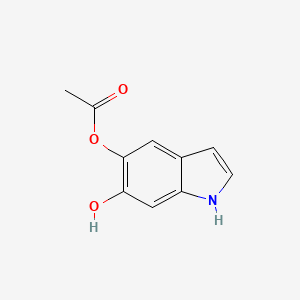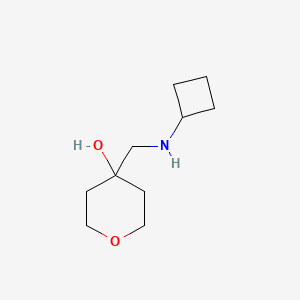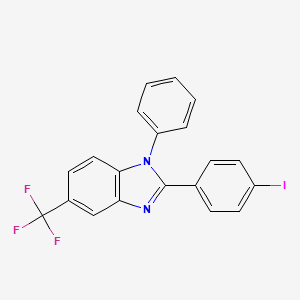![molecular formula C15H17N5OSi B12938045 Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 60855-35-8](/img/structure/B12938045.png)
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide: is an organic compound that combines a purine derivative with a benzamide group The trimethylsilyl group attached to the purine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of 9H-purine-6-amine with trimethylsilyl chloride to introduce the trimethylsilyl group. This is followed by the acylation of the resulting intermediate with benzoyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: In an industrial setting, the production of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl group under mild conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzamide group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for investigating the biochemical pathways involving purine nucleotides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related metabolic pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: In the industrial sector, N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with purine-binding proteins, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-(Trimethylsilylmethyl)benzylamine: Another compound with a trimethylsilyl group, used in organic synthesis.
N-Benzyl-N-(trimethylsilyl)methylamine: Similar structure but with different functional groups, used in chemical research.
N-(Trimethylsilyl)benzamide: Lacks the purine ring, used in different synthetic applications.
Uniqueness: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine ring and a benzamide group, combined with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
60855-35-8 |
|---|---|
Molekularformel |
C15H17N5OSi |
Molekulargewicht |
311.41 g/mol |
IUPAC-Name |
N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C15H17N5OSi/c1-22(2,3)20-10-18-12-13(16-9-17-14(12)20)19-15(21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19,21) |
InChI-Schlüssel |
LAXGCXHUFWQQEV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

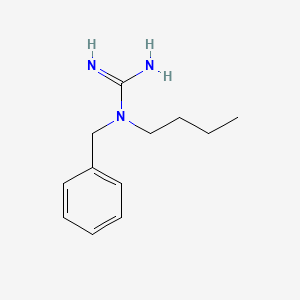
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)

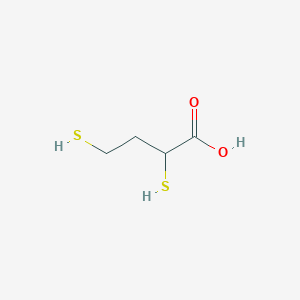

![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)

